Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Description
Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H13ClN2O5 and its molecular weight is 360.7 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 1956328-39-4) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential mechanisms of action, and relevant case studies.
Antibacterial Activity
Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial properties. A study evaluating various naphthyridine derivatives indicated that this compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values indicating its effectiveness against several multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, it was found that the combination of this compound with fluoroquinolones resulted in a significant reduction in MICs, suggesting a synergistic effect .
Bacterial Strain | MIC (µg/mL) | Combination with Antibiotics | Reduced MIC (µg/mL) |
---|---|---|---|
E. coli | ≥ 1.024 | Ofloxacin | 4 |
S. aureus | ≥ 1.024 | Lomefloxacin | 2 |
P. aeruginosa | ≥ 1.024 | Norfloxacin | Reduced significantly |
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases. This inhibition disrupts DNA replication and transcription processes in bacteria, leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activities of naphthyridine derivatives:
- Antibiotic Modulation : A study demonstrated that naphthyridine derivatives can enhance the efficacy of existing antibiotics against resistant strains. The incorporation of this compound into treatment regimens improved outcomes in infections caused by resistant bacteria .
- Antitumor Activity : Preliminary research indicates that naphthyridine compounds may also possess antitumor properties. While specific data on this compound is limited, related naphthyridines have shown promise in inhibiting tumor cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can exhibit anti-inflammatory activities, which may further enhance their therapeutic potential in treating infections and inflammatory diseases .
Properties
IUPAC Name |
methyl 5-chloro-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5/c1-24-17(23)13-14(21)12-11(18)7-8-19-15(12)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLMCQJLHIGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CN=C2N(C1=O)OCC3=CC=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.